
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically starts with the preparation of a suitable precursor, such as a substituted benzaldehyde, which is then subjected to a series of reactions including amination and carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or nickel.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of acids or bases as catalysts, with reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted phenyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-phenylpropanoic acid: Lacks the methyl groups on the phenyl ring, leading to different chemical and biological properties.
(3S)-3-amino-3-(4-methylphenyl)propanoic acid: Has a single methyl group on the phenyl ring, which can affect its reactivity and interactions.
(3S)-3-amino-3-(2,4-dimethylphenyl)propanoic acid: The position of the methyl groups can influence the compound’s steric and electronic properties.
Uniqueness
The presence of two methyl groups on the phenyl ring of (3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid makes it unique compared to its analogs. These methyl groups can enhance its hydrophobic interactions and influence its reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
YBIJIOITROSVBG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](CC(=O)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
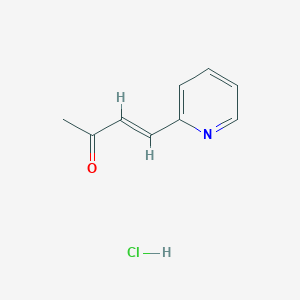
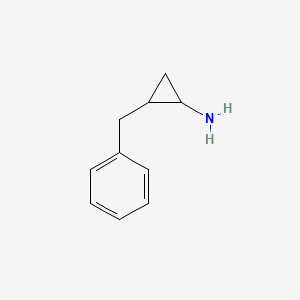
![2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)
amine](/img/structure/B13262141.png)


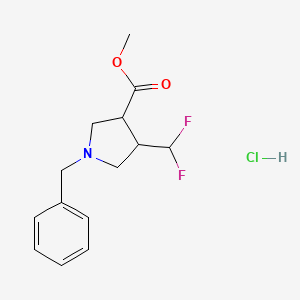
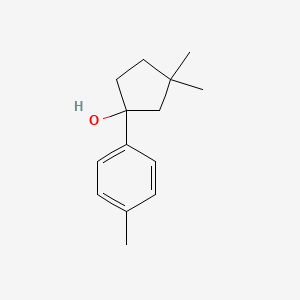
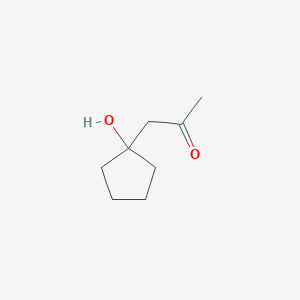

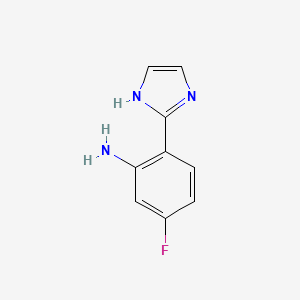
![3-[2-(Piperidin-1-yl)ethyl]-2-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,3-thiazolidin-4-one](/img/structure/B13262194.png)
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one](/img/structure/B13262202.png)
